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Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for regulating a vast array

of cellular processes, including gene transcription, muscle contraction, cell proliferation, and

apoptosis. Consequently, the precise measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i)

is fundamental to research in cell biology and drug development. Fura PE-3, also known as

Fura-2 Leakage Resistant (Fura-2 LR), is a high-performance, ratiometric fluorescent indicator

designed for the quantitative measurement of intracellular calcium.[1] It is a derivative of the

widely used Fura-2 dye, engineered to overcome a key limitation of its predecessor: leakage

from the cytoplasm and sequestration into organelles.[2] This improved intracellular retention

makes Fura PE-3 an ideal probe for long-term experiments and for cell types prone to dye

extrusion, ensuring more stable and reliable Ca²⁺ measurements over time.[3]

Like Fura-2, Fura PE-3 is a dual-excitation indicator. Upon binding to Ca²⁺, its peak excitation

wavelength shifts from approximately 364 nm to 335 nm, while the fluorescence emission

maximum remains relatively constant at around 495-502 nm.[2][4] By measuring the ratio of

fluorescence intensity at these two excitation wavelengths, one can determine the [Ca²⁺]i in a

way that corrects for variables such as dye concentration, cell thickness, and photobleaching,

providing a robust and quantifiable readout of cellular calcium dynamics.[5]

Core Principles of Ratiometric Measurement
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The key advantage of Fura PE-3 is its ratiometric nature, which provides a quantitative

measure of [Ca²⁺]i independent of several confounding experimental variables.[5] The dye

exhibits a shift in its absorption (excitation) spectrum upon binding calcium, a phenomenon

known as dual-excitation ratiometry.

Calcium-Free State: In the absence of calcium, Fura PE-3 has a peak absorbance (and thus

peak fluorescence excitation) at a longer wavelength, approximately 363-380 nm.[3][6]

Calcium-Bound State: When saturated with calcium, the peak absorbance shifts to a shorter

wavelength, approximately 335-340 nm.[2][3]

Isosbestic Point: There is a specific wavelength, the isosbestic point, at which the

absorbance is independent of the calcium concentration.

Emission: Regardless of the excitation wavelength or calcium-binding state, the dye's

fluorescence emission maximum is consistently around 510 nm.[6][7]

The experimental procedure involves alternately exciting the Fura PE-3 loaded cells with light

at ~340 nm and ~380 nm and measuring the corresponding fluorescence emission intensity at

~510 nm for each excitation wavelength. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is

then calculated. This ratio is directly proportional to the intracellular calcium concentration.[5]

An increase in [Ca²⁺]i leads to a higher fluorescence intensity upon 340 nm excitation and a

lower intensity upon 380 nm excitation, resulting in an increased F₃₄₀/F₃₈₀ ratio.

Caption: Ratiometric measurement principle of Fura PE-3.

Quantitative Data Summary
Fura PE-3 was designed to have photophysical properties that are very similar to its parent

compound, Fura-2. While specific molar extinction coefficient and quantum yield values for

Fura PE-3 are not readily available in the literature, the values for Fura-2 serve as a very close

approximation.
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Property Value Conditions / Notes

Excitation Maximum (λex) ~335 nm Ca²⁺-Saturated

~364 nm Ca²⁺-Free

Emission Maximum (λem) ~495-505 nm
Largely independent of Ca²⁺

concentration.[2][3]

Dissociation Constant (Kd) ~145 nM For Ca²⁺ at 22°C, pH 7.2.[1][3]

Molar Extinction Coefficient (ε) ~35,000 M⁻¹cm⁻¹
At 335 nm (Ca²⁺-Saturated).

Value for Fura-2.[3]

~27,000 M⁻¹cm⁻¹
At 363 nm (Ca²⁺-Free). Value

for Fura-2.[3]

Fluorescence Quantum Yield

(Φf)
~0.49

Ca²⁺-Saturated. Value for

Fura-2.[2][8]

~0.23
Ca²⁺-Free. Value for Fura-2.[1]

[2]

Detailed Experimental Protocols
Cell Loading with Fura PE-3 AM
The acetoxymethyl (AM) ester form of Fura PE-3 is a membrane-permeant version of the dye

that can be loaded into cells via incubation.[4] Once inside the cell, ubiquitous intracellular

esterases cleave the AM groups, trapping the now membrane-impermeant, Ca²⁺-sensitive form

of Fura PE-3 in the cytosol.[2]

Materials:

Fura PE-3 AM (or Fura-2 LR, AM)

High-quality, anhydrous Dimethyl sulfoxide (DMSO)

Pluronic® F-127, 20% solution in DMSO
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Balanced salt solution appropriate for the cells (e.g., Hanks' Balanced Salt Solution (HBSS)

with HEPES, pH 7.2-7.4)

Probenecid (optional, anion transport inhibitor to further reduce leakage)

Protocol:

Prepare Stock Solutions:

Prepare a 1-10 mM Fura PE-3 AM stock solution in anhydrous DMSO.[2] Aliquot into

single-use volumes and store desiccated at -20°C, protected from light. Avoid repeated

freeze-thaw cycles.[2]

(Optional) Prepare a stock solution of Probenecid.

Prepare Loading Buffer:

On the day of the experiment, warm the Fura PE-3 AM stock solution to room

temperature.

For a final loading concentration of 1-5 µM, first mix the required volume of the Fura PE-3

AM stock with an equal volume of 20% Pluronic F-127 solution.[2] This aids in dispersing

the dye in the aqueous buffer.

Dilute this mixture into the pre-warmed physiological buffer to achieve the final desired

concentration (e.g., for a 2 µM final concentration, add 1 µL of 2 mM Fura PE-3 AM stock

to 1 mL of buffer). The final Pluronic F-127 concentration will be approximately 0.02%.[2]

(Optional) Add Probenecid to the loading buffer at a final concentration of 1-2.5 mM to

improve dye retention.[9]

Cell Loading:

For adherent cells, remove the culture medium and replace it with the Fura PE-3 AM

loading buffer.

For cells in suspension, pellet the cells and resuspend them in the loading buffer.[10]
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Incubate the cells for 15-60 minutes at a temperature appropriate for the cell type (typically

20-37°C).[2][9] Optimal loading time and temperature must be determined empirically.

Note: Lowering the incubation temperature can sometimes reduce dye

compartmentalization into organelles.[9]

Wash and De-esterification:

After incubation, remove the loading buffer.

Wash the cells 2-3 times with fresh, pre-warmed physiological buffer (containing

probenecid if used during loading) to remove extracellular dye.

Incubate the cells for an additional 20-30 minutes at the same temperature to allow for

complete de-esterification of the AM ester by intracellular esterases.[6][11] The cells are

now ready for imaging.

Ratiometric Imaging and Data Acquisition
Equipment:

An inverted fluorescence microscope equipped with a light source capable of rapidly

alternating excitation wavelengths (e.g., xenon arc lamp with filter wheel or LED light

source).[5]

Excitation filters for ~340 nm and ~380 nm.

A dichroic mirror and an emission filter centered around ~510 nm.

A sensitive camera (e.g., sCMOS or EMCCD).

Image acquisition software capable of controlling the hardware and performing ratio

calculations.

Protocol:

Place the prepared cells on the microscope stage.
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Using the acquisition software, set up a time-lapse experiment.

Configure the software to sequentially capture images with excitation at 340 nm and 380 nm.

The emission is collected at ~510 nm for both.

Establish a baseline recording of the resting F₃₄₀/F₃₈₀ ratio for a few minutes before applying

any stimulus.

Add the agonist or experimental compound and continue recording the fluorescence

changes over time.

The software should calculate the ratio of the 340 nm image to the 380 nm image on a pixel-

by-pixel basis in real-time or during post-processing.

Conversion of Ratio to [Ca²⁺]i (Calibration)
To convert the measured fluorescence ratio (R) into an absolute calcium concentration, the

following equation, developed by Grynkiewicz, Poenie, and Tsien, is used:

[Ca²⁺]i = Kd * Q * (R - Rmin) / (Rmax - R)

Where:

Kd: The dissociation constant of the indicator (~145 nM for Fura PE-3).[1]

R: The experimentally measured ratio of fluorescence intensities (F₃₄₀/F₃₈₀).

Rmin: The ratio in the absence of Ca²⁺ (zero calcium).

Rmax: The ratio at Ca²⁺ saturation.

Q: The ratio of fluorescence intensity of the free indicator to the bound indicator at 380 nm

excitation (Fmin₃₈₀ / Fmax₃₈₀).

The calibration parameters (Rmin, Rmax, Q) are determined empirically and are specific to the

experimental setup (microscope, filters, etc.). This is typically done in situ at the end of an

experiment.
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In Situ Calibration Protocol:

At the end of the experiment, record the ratio (R) from the cells.

To determine Rmax, perfuse the cells with a buffer containing a high concentration of Ca²⁺

(e.g., 5-10 mM) and a calcium ionophore (e.g., 5-10 µM Ionomycin) to equilibrate intracellular

and extracellular Ca²⁺. Record the stable, maximum fluorescence ratio.

To determine Rmin, subsequently perfuse the cells with a calcium-free buffer containing a

high concentration of a calcium chelator (e.g., 10 mM EGTA) and the ionophore. This will

remove all intracellular Ca²⁺. Record the stable, minimum fluorescence ratio.

The values for Fmin₃₈₀ and Fmax₃₈₀ are taken from the 380nm channel data during the Rmin

and Rmax measurements, respectively, to calculate Q.
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Prepare Cells
(Adherent or Suspension)

Prepare 1-10 mM
Fura PE-3 AM Stock in DMSO

Prepare 1-5 µM Loading Buffer
(with 0.02% Pluronic F-127)

Incubate Cells with Dye
(15-60 min, 20-37°C)

Wash Cells 2-3x
with Physiological Buffer

De-esterification
(Incubate 20-30 min)

Ratiometric Imaging
(Alternate 340nm/380nm Excitation,

~510nm Emission)

Calculate Ratio (R = F₃₄₀ / F₃₈₀) In Situ Calibration (Optional)
(Determine Rmin, Rmax, Q)

Calculate [Ca²⁺]i using
Grynkiewicz Equation
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Caption: Experimental workflow for using Fura PE-3.

Application in Signaling Pathway Analysis
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Fura PE-3 is instrumental in dissecting signaling pathways that involve changes in intracellular

calcium. A classic example is the pathway initiated by Gq-coupled G protein-coupled receptors

(GPCRs).

Upon ligand binding, the GPCR activates the Gq alpha subunit, which in turn activates the

enzyme Phospholipase C (PLC).[6] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂)

in the plasma membrane into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-

trisphosphate (IP₃).[6] While DAG remains in the membrane to activate Protein Kinase C

(PKC), IP₃ diffuses through the cytosol and binds to IP₃ receptors (IP₃R), which are ligand-

gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER).[6] This binding

triggers the release of stored Ca²⁺ from the ER into the cytosol, causing a rapid and transient

increase in [Ca²⁺]i. This calcium signal is precisely what Fura PE-3 measures, providing a

dynamic readout of GPCR activation and downstream signaling.

Agonist / Ligand Gq-Coupled
Receptor Gq Proteinactivates Phospholipase C

(PLC)
activates PIP₂

cleaves

IP₃

DAG

IP₃ Receptor
(on ER)

binds & opens

Ca²⁺ ReleaseCa²⁺ Store
(Endoplasmic Reticulum)

Measured by
Fura PE-3

Click to download full resolution via product page

Caption: GPCR/Gq pathway leading to measurable Ca²⁺ release.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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